molecular formula C19H21BrN2O3S2 B4178334 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

Cat. No. B4178334
M. Wt: 469.4 g/mol
InChI Key: NNRZSKLZGCHDHE-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide, also known as BPTP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms is the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide can modulate various signaling pathways involved in cell growth, differentiation, and survival. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In diabetes models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In neurodegenerative disorder models, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function by activating the AMPK pathway and reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide for lab experiments is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. Additionally, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has shown promising therapeutic potential in various disease models, which makes it a valuable compound for drug discovery research. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are numerous future directions for 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide research. One potential direction is to explore its therapeutic potential in additional disease models, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the structure-activity relationship of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and develop more potent and selective PTP inhibitors. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide and its downstream effects on cellular signaling pathways.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S2/c1-26-17-6-2-5-16(12-17)21-19(23)14-4-3-11-22(13-14)27(24,25)18-9-7-15(20)8-10-18/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZSKLZGCHDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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